molecular formula C6H12ClNO3 B1432550 trans-2-Methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1807882-36-5

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1432550
CAS No.: 1807882-36-5
M. Wt: 181.62 g/mol
InChI Key: RHSLKJXCSUYWPS-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions to study reaction mechanisms and pathways .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can also be used as a precursor for the synthesis of biologically active molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs and treatments for various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications and industrial uses .

Biological Activity

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (TMMCA) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevance in various research fields.

Chemical Structure and Properties

TMMCA has the molecular formula C₆H₁₂ClNO₃, with a molecular weight of approximately 181.62 g/mol. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, along with a carboxylic acid group and a methyl substituent at the second position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activities

Research has indicated that TMMCA exhibits several significant biological activities:

  • Antibacterial Properties : TMMCA has been studied for its potential as an antibacterial agent. Compounds with similar structures have shown promise in inhibiting bacterial growth, suggesting TMMCA may have similar effects.
  • Neurotransmitter Modulation : Preliminary studies indicate that TMMCA may influence GABAergic activity, which is crucial for neurological functions. This modulation could have implications for treating neurological disorders.
  • Enzyme Interactions : TMMCA is utilized in biological research to study enzyme interactions and metabolic pathways. Its structure allows it to bind to various enzymes, potentially modulating their activity.

The mechanism of action for TMMCA involves interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, influencing biochemical processes. The exact targets depend on the context of use, but its ability to affect neurotransmitter systems is particularly noteworthy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of TMMCA, it is helpful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-MethylmorpholineSimilar morpholine structureLacks carboxylic acid functionality
3-HydroxymethylmorpholineContains hydroxymethyl groupExhibits different solubility and reactivity
4-MethylpiperidinePiperidine ring insteadDifferent nitrogen positioning affects properties

This table illustrates how TMMCA's specific functional groups contribute to its distinct properties and potential biological activities compared to other morpholine derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of TMMCA:

  • Antibacterial Studies : A study demonstrated that TMMCA exhibited significant antibacterial activity against various strains of bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.
  • Neuropharmacological Research : Investigations into the compound's effects on GABAergic neurotransmission revealed that it could enhance GABA receptor activity, suggesting applications in treating anxiety disorders.
  • Enzyme Inhibition : In vitro assays showed that TMMCA could inhibit specific enzymes involved in metabolic pathways, providing insights into its role in drug development and therapeutic applications.

Properties

IUPAC Name

(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSLKJXCSUYWPS-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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